molecular formula C8H7BBrNO2 B8187499 6-Bromo-1H-indole-2-boronic acid

6-Bromo-1H-indole-2-boronic acid

Cat. No.: B8187499
M. Wt: 239.86 g/mol
InChI Key: COORERMYBMLRQQ-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities. The addition of a boronic acid group to the indole structure enhances its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-2-boronic acid typically involves the borylation of 6-bromoindole. One common method is the palladium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out in the presence of a rhodium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indole-2-boronic acid primarily involves its role as a boronic acid in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The indole ring can interact with various biological targets, contributing to its diverse biological activities .

Properties

IUPAC Name

(6-bromo-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COORERMYBMLRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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